4-(2-chloro-6-fluorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
4-(2-Chloro-6-fluorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a 1,1-dioxide moiety, a 2-chloro-6-fluorobenzyl group at position 4, and a 4-fluorophenyl substituent at position 2. Benzothiadiazine derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, analgesic, and antibacterial properties .
Propriétés
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methyl]-2-(4-fluorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF2N2O3S/c21-16-4-3-5-17(23)15(16)12-24-18-6-1-2-7-19(18)29(27,28)25(20(24)26)14-10-8-13(22)9-11-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBCPLXNBDCMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)C3=CC=C(C=C3)F)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-(2-chloro-6-fluorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , also known by its CAS number 899971-81-4 , is a member of the benzothiadiazinone class of compounds. This class is known for its diverse biological activities, including potential applications in medicinal chemistry. The following sections summarize the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 306.7 g/mol . The structural features include a benzothiadiazinone core with fluorinated and chlorinated aromatic substituents, which are crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiadiazinones. For instance, derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines. A comparative analysis of IC50 values for related compounds indicated that structural modifications can enhance activity:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Kojic Acid | 17.76 ± 0.18 | Reference |
| Compound A | 1.72 ± 0.34 | Enhanced |
| Compound B | 4.43 ± 0.21 | Moderate |
| Compound C | 10.65 ± 0.45 | Low |
These findings suggest that the presence of halogen substituents like chlorine and fluorine significantly boosts antitumor efficacy by improving binding interactions with target proteins.
Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against tyrosinase enzymes derived from Agaricus bisporus. The docking studies revealed that the 3-chloro-4-fluorophenyl moiety enhances binding affinity to the enzyme's active site:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound D | 0.19 ± 0.05 | Strong Inhibitor |
| Compound E | 1.73 ± 0.12 | Moderate Inhibitor |
| Compound F | 26.02 ± 2.63 | Weak Inhibitor |
The results demonstrate that compounds with the chlorinated moiety exhibit improved inhibitory potency compared to their non-halogenated counterparts .
Antimicrobial Activity
In addition to antitumor and enzyme inhibition properties, benzothiadiazinones have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | <10 µg/mL |
| Staphylococcus aureus | <5 µg/mL |
These results indicate that the compound possesses potential as a broad-spectrum antimicrobial agent, which warrants further exploration in clinical settings .
Case Study: Anti-Epileptic Properties
A related compound was investigated for its anti-epileptic effects in zebrafish models induced with pentylenetetrazole (PTZ). This study revealed neuroprotective mechanisms mediated by alterations in neurotransmitter levels and oxidative stress reduction:
- Neurotransmitter Modulation : Upregulation of serotonin and progesterone levels.
- Oxidative Stress Protection : Scavenging of reactive oxygen species.
This suggests that derivatives of benzothiadiazinones could be developed into novel therapeutic agents for epilepsy .
Applications De Recherche Scientifique
Antihypertensive Activity
Research indicates that compounds similar to benzothiadiazines exhibit antihypertensive effects by acting as antagonists of the angiotensin II receptor. This mechanism is crucial in managing hypertension and related cardiovascular diseases. Studies have demonstrated that derivatives of this compound can lower blood pressure effectively in animal models .
Anticancer Properties
Benzothiadiazine derivatives have shown promise in cancer therapy. They exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have reported significant inhibition of tumor growth when treated with these compounds .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary studies indicate that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents . This application is particularly relevant given the rising concerns over antibiotic resistance.
Case Studies
Several case studies highlight the efficacy of benzothiadiazine derivatives:
- Case Study 1: A study conducted on hypertensive rats demonstrated that administration of this compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups .
- Case Study 2: In vitro experiments on human cancer cell lines showed that treatment with the compound led to a decrease in cell viability by over 50% within 48 hours, indicating potent anticancer activity .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogues
Structural and Substituent Variations
The compound’s analogues differ primarily in halogen substituents and aromatic substituents on the benzyl or phenyl groups. Key examples include:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Pharmacological Activities |
|---|---|---|---|---|
| 4-(2-Chloro-6-fluorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (Target Compound) | 2-Cl, 6-F (benzyl); 4-F (phenyl) | C₂₁H₁₄ClF₂N₂O₃S | 470.86 | Hypothesized anti-inflammatory/antibacterial* |
| Bromo analogue (Isomorphic compound) | Br substituent (position unspecified) | Not reported | Not reported | Anti-inflammatory, antibacterial |
| 4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one | 4-Cl (benzyl); 4-OCH₃ (phenyl) | C₂₂H₁₈ClN₂O₄S | 449.90 | Not reported |
| 4-(4-Bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | 4-Br, 2-F (benzyl); 4-F (phenyl) | C₂₀H₁₃BrF₂N₂O₃S | 479.30 | Not reported |
*Hypothesized based on benzothiadiazine class activities .
Key Observations:
Halogen Effects: The target compound contains Cl and F at the 2- and 6-positions of the benzyl group, which may enhance electronegativity and influence binding to hydrophobic pockets in enzymes . Bromine’s larger atomic radius might reduce solubility compared to Cl/F analogues . The 4-bromo-2-fluorobenzyl analogue () introduces Br at position 4, which could sterically hinder interactions compared to the target compound’s 2-Cl-6-F configuration.
Aromatic Substituents :
Pharmacological Implications
While direct activity data for the target compound is unavailable, its structural relatives provide clues:
- Anti-inflammatory Potential: The bromo analogue’s anti-inflammatory activity (linked to COX-2 inhibition in benzothiadiazines) suggests the target compound may share this mechanism, with fluorine’s electronegativity enhancing target affinity .
- Antibacterial Activity : The 4-methoxyphenyl analogue () lacks reported activity, whereas halogenated derivatives (e.g., bromo analogue) show efficacy, implying that electron-withdrawing substituents (Cl, F) are critical for antibacterial action .
Q & A
Basic Research: Synthesis Optimization
Q: What are the key considerations for optimizing the synthesis yield of this compound? A: Synthesis optimization requires careful control of reaction conditions. For example, intermolecular condensation reactions (e.g., using 2-chloro-N-phenylacetamide or oxalyl chloride as intermediates) are critical for constructing the benzothiadiazine core . Temperature, solvent polarity, and stoichiometric ratios of substituents (e.g., fluorobenzyl groups) must be systematically tested. Evidence from analogous compounds suggests that microwave-assisted synthesis or catalytic methods (e.g., palladium coupling for halogenated intermediates) can improve yields . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the target compound from byproducts.
Basic Research: Structural Characterization
Q: Which analytical techniques are most reliable for confirming the structural integrity of this compound? A: A multi-technique approach is essential:
- X-ray crystallography provides unambiguous confirmation of molecular geometry, as demonstrated in studies of structurally similar benzothiadiazine derivatives (e.g., bond angles, dihedral angles, and packing motifs) .
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substituent positions and confirms the absence of regioisomeric impurities. Fluorine chemical shifts are particularly diagnostic for verifying substitution patterns .
- High-resolution mass spectrometry (HRMS) validates molecular formula accuracy, especially for halogenated analogs .
Advanced Research: Mechanistic Studies
Q: How can researchers investigate the biological target interactions of this compound? A: Mechanistic studies require a combination of in vitro and in silico methods:
- Molecular docking simulations using software like AutoDock Vina or Schrödinger Suite can predict binding affinities to putative targets (e.g., GABA receptors or kinases). The InChI or SMILES string from PubChem entries (e.g., C22H15Cl2FN2O2) can be used to generate 3D conformers .
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics and thermodynamics. Prior studies on benzodiazepine analogs highlight the importance of fluorine and chloro substituents in modulating receptor affinity .
- Cellular assays (e.g., luciferase-based reporter systems) assess functional activity in disease-relevant models .
Advanced Research: Stability and Degradation Pathways
Q: What methodologies are suitable for analyzing the hydrolytic stability of this compound? A: Accelerated stability studies under varied pH and temperature conditions are critical:
- High-performance liquid chromatography (HPLC) with photodiode array detection monitors degradation products. For fluorinated compounds, trifluoroacetic acid in the mobile phase enhances peak resolution .
- Mass spectrometry fragmentation patterns identify hydrolytic cleavage sites (e.g., sulfonyl or benzyl ether bonds) .
- Density functional theory (DFT) calculations predict susceptible bonds by analyzing electron density and frontier molecular orbitals .
Advanced Research: Computational Modeling
Q: How can computational models predict the pharmacokinetic properties of this compound? A: Use quantitative structure-property relationship (QSPR) models:
- LogP calculations (via software like MarvinSketch) estimate lipophilicity, which correlates with membrane permeability. The chloro and fluorobenzyl groups likely increase LogP, requiring adjustment for solubility .
- ADMET prediction tools (e.g., SwissADME) assess metabolic stability and cytochrome P450 interactions. Substituents like 1,1-dioxide groups may reduce hepatic clearance .
- Molecular dynamics (MD) simulations evaluate protein-ligand complex stability over time, identifying key residues for mutagenesis studies .
Basic Research: Spectroscopic Profiling
Q: What spectroscopic methods are optimal for characterizing the electronic properties of this compound? A:
- UV-Vis spectroscopy identifies π→π* transitions in the benzothiadiazine ring. Fluorine substituents cause bathochromic shifts due to electron-withdrawing effects .
- Fluorescence spectroscopy quantifies quantum yield, which is influenced by the 1,1-dioxide group’s electron-deficient nature. Reference compounds with similar cores (e.g., benzoxazines) show emission maxima near 450 nm .
- Infrared (IR) spectroscopy confirms functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹ and C-F stretches at ~1100 cm⁻¹) .
Advanced Research: Polymorphism and Crystallography
Q: How can researchers address polymorphism in crystallographic studies of this compound? A:
- Solvent screening (e.g., using 10+ solvents with varying polarities) generates different polymorphs. For halogenated benzothiadiazines, chloroform/methanol mixtures often produce high-quality single crystals .
- Differential scanning calorimetry (DSC) detects thermal phase transitions, while powder X-ray diffraction (PXRD) distinguishes crystalline forms .
- Hirshfeld surface analysis maps intermolecular interactions (e.g., C–H···O or halogen bonds) to rationalize packing motifs .
Advanced Research: Contradictory Bioactivity Data
Q: How should researchers resolve discrepancies in reported bioactivity data for this compound? A:
- Batch-to-batch reproducibility checks via HPLC and NMR ensure compound purity. Impurities as low as 0.5% can skew assay results .
- Standardize assay protocols (e.g., cell line selection, incubation time). For example, fluorophenyl groups may exhibit varying potency in HEK293 vs. HeLa cells due to differential receptor expression .
- Meta-analysis of literature data identifies confounding variables (e.g., solvent used in stock solutions—DMSO vs. ethanol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
